molecular formula C26H19F3N6 B2424501 N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-72-9

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2424501
CAS No.: 866845-72-9
M. Wt: 472.475
InChI Key: GMZNQSGOZXQZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H19F3N6 and its molecular weight is 472.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. Its complex structure incorporates indole and triazole moieties, which are known to confer various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H19F3N4
  • Molecular Weight : 424.43 g/mol
  • CAS Number : 1023845-99-9

This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. For instance, a study demonstrated that triazolo derivatives exhibited significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7, a related triazole derivative, showed an IC50 range of 6.587 to 11.10 µM against HT-29 cells and was found to induce apoptosis through the mitochondrial pathway by upregulating Bax and downregulating Bcl2, ultimately activating Caspase 3 .

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587 - 11.10Induces apoptosis via mitochondrial pathway

Anticonvulsant Activity

Triazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that several triazole compounds demonstrated efficacy in reducing seizure activity in animal models. For example, certain derivatives showed effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ), with some compounds achieving an ED50 as low as 23.4 mg/kg .

CompoundTest ModelED50 (mg/kg)Toxicity (TD50)Protective Index (PI)
14aMES23.4611.026.0
19MES11.4491.043.0

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Similar to other indole derivatives, this compound may activate apoptotic pathways through mitochondrial signaling.
  • GABAergic Modulation : Some triazole derivatives have shown interactions with the GABAergic system, which is crucial for their anticonvulsant effects .
  • Targeting MetAPs : The compound may also act on methionine aminopeptidases (MetAPs), which are essential in cancer progression and microbial infections .

Case Studies

A notable case study involved the synthesis and evaluation of several indole-triazole derivatives for their anticancer activity. The study revealed that modifications in the molecular structure significantly impacted the biological outcomes, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types or seizure disorders.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6/c27-26(28,29)18-7-5-6-16(14-18)23-25-32-24(20-9-2-4-11-22(20)35(25)34-33-23)30-13-12-17-15-31-21-10-3-1-8-19(17)21/h1-11,14-15,31H,12-13H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNQSGOZXQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.